3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene
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Overview
Description
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is an organic compound with the molecular formula C7H5BrClNO2S It is a thiophene derivative characterized by the presence of bromine, chlorine, and a nitroprop-1-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene typically involves the halogenation of thiophene derivatives followed by the introduction of the nitroprop-1-enyl group. One common method involves the bromination and chlorination of thiophene, followed by a nitration reaction to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques would also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene: A closely related compound with similar functional groups.
2-Bromo-3-chloro-5-(2-nitroprop-1-enyl)thiophene: Another isomer with different positions of the halogen atoms.
5-Bromo-2-chloro-3-(2-nitroprop-1-enyl)thiophene: An isomer with the nitroprop-1-enyl group at a different position.
Uniqueness
3-Bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its combination of bromine, chlorine, and nitroprop-1-enyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H5BrClNO2S |
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Molecular Weight |
282.54 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-(2-nitroprop-1-enyl)thiophene |
InChI |
InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3 |
InChI Key |
RUPPCELDZDHUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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